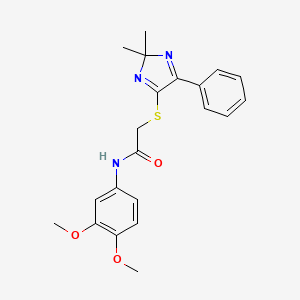

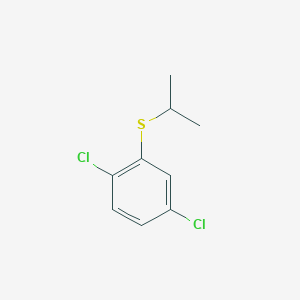

![molecular formula C22H20N4O4S B2775222 4-acetyl-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzenesulfonamide CAS No. 946233-03-0](/img/structure/B2775222.png)

4-acetyl-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “4-acetyl-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzenesulfonamide” is a chemical compound that likely contains an imidazo[1,2-b]pyridazine core . Imidazopyridine is one of the important fused bicyclic 5–6 heterocycles and it is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .

Synthesis Analysis

The synthesis of this compound might involve different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A general procedure for the synthesis of substituted imidazo[1,2-b]pyridazine substrates involves refluxing 3-bromo-6-chloroimidazo[1,2-b]pyridazine and an appropriate amine in n-propanol at 150 °C overnight .Molecular Structure Analysis

The molecular structure of this compound likely includes a 6-substituted morpholine or piperazine imidazo[1,2-b]pyridazine core, with an appropriate aryl substituent at position-3 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound likely include condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Wissenschaftliche Forschungsanwendungen

Anticancer and Radiosensitizing Potential

A study by Ghorab et al. (2015) synthesized novel sulfonamide derivatives, including ones starting from 2-cyanoacetyl)hydrazono)ethyl)phenyl)benzenesulfonamide, to investigate their in-vitro anticancer activity against human tumor liver cell line (HEPG-2). The most potent compounds demonstrated higher activity than doxorubicin, indicating significant anticancer potential. Additionally, some compounds exhibited the ability to enhance the cell-killing effect of γ-radiation, suggesting radiosensitizing properties that could be beneficial in cancer treatment protocols (Ghorab, Ragab, Heiba, El-Gazzar, & Zahran, 2015).

Molecular Docking and DFT Calculations

Fahim and Shalaby (2019) reported on the synthesis, biological evaluation, molecular docking, and DFT calculations of novel benzenesulfonamide derivatives. This work emphasizes the chemical reactivity and potential biological applications of these compounds. Some synthesized derivatives exhibited excellent in-vitro antitumor activity, and further computational studies provided insights into their potential interactions with biological targets, highlighting the versatility of benzenesulfonamide derivatives in drug discovery and development processes (Fahim & Shalaby, 2019).

Wirkmechanismus

Target of Action

The primary target of this compound is the Transforming Growth Factor-β Activated Kinase (TAK1) . TAK1 is a serine/threonine kinase that plays a crucial role in cell growth, differentiation, and apoptosis . It is upregulated and overexpressed in certain conditions such as multiple myeloma .

Mode of Action

The compound interacts with TAK1 by inhibiting its enzymatic activity . It does so at nanomolar concentrations, indicating a high affinity for this target . The inhibition of TAK1 disrupts the normal signaling pathways, leading to changes in cell growth and differentiation .

Biochemical Pathways

The inhibition of TAK1 affects various biochemical pathways. TAK1 is involved in the activation of several extracellular signals, including cytokines, growth factors, and Toll-like receptor ligands . By inhibiting TAK1, these pathways are disrupted, leading to downstream effects on cell growth, differentiation, and apoptosis .

Pharmacokinetics

The compound’s high potency at nanomolar concentrations suggests it may have good bioavailability .

Result of Action

The result of the compound’s action is the inhibition of the growth of certain cell lines, such as multiple myeloma cell lines MPC-11 and H929 . This is achieved through the disruption of TAK1-mediated signaling pathways, leading to changes in cell growth and differentiation .

Zukünftige Richtungen

The future directions for this compound could involve further exploration of its potential applications in medicinal chemistry, given the wide range of applications of compounds with a similar imidazo[1,2-b]pyridazine core . Additionally, the potential of these compounds to inhibit TAK1 suggests they could be developed into therapeutics for conditions where TAK1 is upregulated and overexpressed, such as multiple myeloma .

Eigenschaften

IUPAC Name |

4-acetyl-N-[5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O4S/c1-14-4-5-17(20-13-26-21(23-20)10-11-22(24-26)30-3)12-19(14)25-31(28,29)18-8-6-16(7-9-18)15(2)27/h4-13,25H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLVKMFSEDIERLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CN3C(=N2)C=CC(=N3)OC)NS(=O)(=O)C4=CC=C(C=C4)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

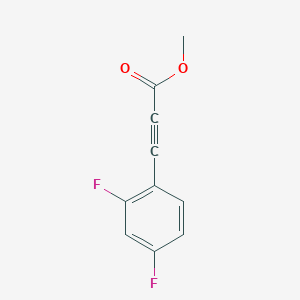

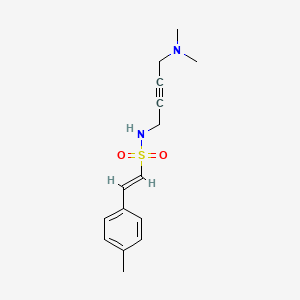

![(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)methanone](/img/structure/B2775139.png)

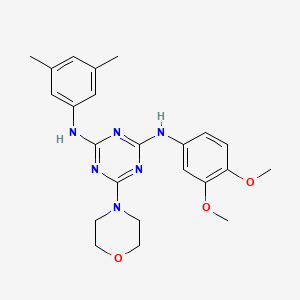

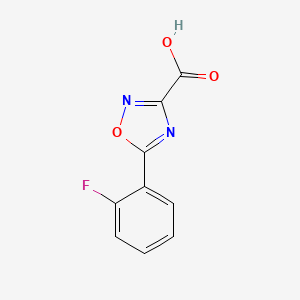

![[(4-Formyl-3-methyl-1-phenyl-1H-pyrazol-5-yl)thio]acetic acid](/img/structure/B2775140.png)

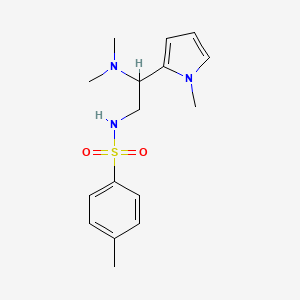

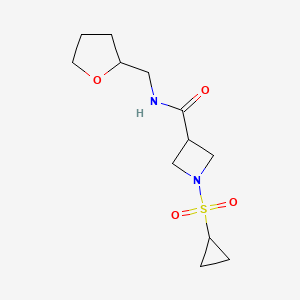

![4-(2-chlorophenyl)-N-[4-(dimethylsulfamoyl)phenyl]piperazine-1-carboxamide](/img/structure/B2775142.png)

![Dipropyl [2,6-dinitro-4-(trifluoromethyl)phenyl]phosphonate](/img/structure/B2775150.png)

![3-(4-Methyl-thiazol-2-ylcarbamoyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B2775160.png)

![2-(Pyrrolidin-1-yl)benzo[d]thiazol-6-yl 2-phenoxyacetate](/img/structure/B2775161.png)